Pyrifluquinazon

Overview

Description

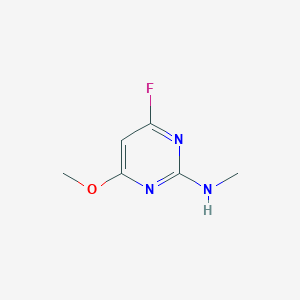

Pyrifluquinazon is a quinazinalone insecticide primarily used to control sucking and chewing pests on vegetables and ornamentals. It is particularly effective against aphids, whiteflies, and thrips. This compound works by disrupting the feeding behavior of pests, leading to their starvation and death .

Mechanism of Action

Target of Action

Pyrifluquinazon is a quinazinalone insecticide that primarily targets the chordotonal organ TRPV channels . These channels play a crucial role in the sensory system of insects, particularly in their feeding behavior .

Mode of Action

This compound acts as a modulator of the chordotonal organ TRPV channels . It modifies the insect’s behavior by rapidly stopping their feeding . This interaction with the TRPV channels leads to the starvation and eventual death of the insects .

Biochemical Pathways

It is known that the compound interferes with theTRPV channels , which are integral to the insect’s sensory system. This disruption leads to changes in the insect’s feeding behavior, ultimately causing starvation .

Pharmacokinetics

It is known that the compound is used in various applications, including on vegetables and ornamentals, to control sucking and chewing pests . This suggests that this compound has sufficient bioavailability to exert its insecticidal effects.

Result of Action

The primary result of this compound’s action is the rapid cessation of feeding in targeted insects . This leads to starvation and death, effectively controlling populations of pests such as aphids, whiteflies, thrips, and mealybugs . It is also noted that this compound is more effective against the adult and first instar of the target pests .

Action Environment

The efficacy of this compound can be influenced by various environmental factorsIt is also important to note that this compound is used in different environments, including on cotton, ornamentals, landscape shrubs, and various vegetables , suggesting that it maintains its efficacy across a range of conditions.

Biochemical Analysis

Biochemical Properties

Pyrifluquinazon acts by modifying insect behavior, rapidly stopping feeding such that insects starve to death . It is a TRPV channel modulator , which means it modulates the transient receptor potential (TRP) channels . There is strong evidence that action at one or more of this class of proteins is responsible for the insecticidal action of this compound .

Cellular Effects

In honey bees, when fed this compound at a concentration of 84 mg active ingredient (ai)/liter in sugar water, a reduction in overall movement by the foraging worker bees was observed . Honey bee workers appear to be able to detect the presence of this compound in their food and reject it . In Bemisia tabaci, a type of whitefly, this compound drastically reduced survival and development to subsequent instars when crawlers and first instars were treated .

Molecular Mechanism

The molecular mechanism of this compound involves the modulation of TRPV channels . These channels are a group of ion channels located mostly on the membrane of numerous animal cell types . The modulation of these channels is responsible for the insecticidal action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in honey bees . When fed this compound at a concentration of 84 mg ai/liter in sugar water, a reduction in overall movement by the foraging worker bees was observed .

Dosage Effects in Animal Models

In honey bees, if ingested at levels of 84 mg ai/liter, this compound could have a negative effect on honey bee behavior . Honey bee workers appear to be able to detect the presence of this compound in their food and reject it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrifluquinazon is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include:

Formation of the Quinazoline Ring: This involves the reaction of an appropriate amine with a carbonyl compound to form the quinazoline ring.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the quinazoline ring with a pyridin-3-ylmethyl halide.

Addition of the Perfluoroisopropyl Group: This is achieved through a nucleophilic substitution reaction where a suitable fluorinated reagent is used.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Batch Reactions: Conducted in large reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrifluquinazon undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Pyrifluquinazon has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of quinazinalone derivatives in various chemical reactions.

Biology: Investigated for its effects on insect physiology and behavior, particularly its impact on feeding and reproduction.

Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new insecticides and pest control strategies, contributing to integrated pest management programs

Comparison with Similar Compounds

Pyrifluquinazon is unique among insecticides due to its specific mode of action on TRPV channels. Similar compounds include:

Pymetrozine: Another insecticide that targets TRPV channels but has a different chemical structure.

Afidopyropen: A newer insecticide with a similar mode of action but different chemical properties.

Uniqueness: this compound’s unique combination of high efficacy, selectivity to beneficial insects, and favorable environmental profile makes it an excellent tool for integrated pest management programs .

Properties

IUPAC Name |

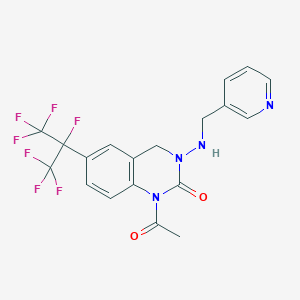

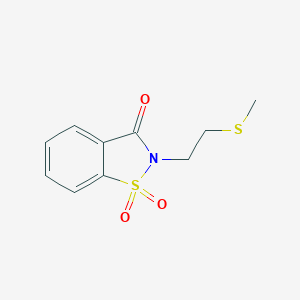

1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBBYRMXGNORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058057 | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337458-27-2 | |

| Record name | Pyrifluquinazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337458272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-(3-pyridylmethylamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4H-quinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFLUQUINAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKS8BX5SNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Pyrifluquinazon?

A: this compound primarily acts as a chordotonal organ modulator. It disrupts the function of chordotonal neurons, specialized sensory cells responsible for sensing mechanical stimuli like sound and gravity in insects. [] This disruption impairs mouth movements in insects like aphids, preventing them from feeding. []

Q2: How does this compound interact with chordotonal neurons?

A: this compound targets a heteromeric complex formed by two vanilloid transient receptor potential (TRPV) channel subunits, Nanchung (Nan) and Inactive (Iav), found specifically in chordotonal neurons. [, ] It activates this TRP channel complex, leading to an influx of Ca2+ ions into the neuron. [] This overstimulation results in rapid electrical silencing of the neuron, disrupting sensory transduction and mechanical amplification. [, ]

Q3: What are the observed effects of this compound on insect behavior?

A: In whiteflies (Trialeurodes vaporariorum and Bemisia tabaci), this compound causes behavioral disorders like whitefly drop, wing convulsion, and paralysis, eventually leading to death. [, ] It also shows repellent activity against these species. [, ] In fruit flies (Drosophila), it impairs negative gravitaxis (the natural tendency to move upwards against gravity) and disrupts sound-induced antennal responses. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H14ClF7N4O, and its molecular weight is 482.8 g/mol. []

Q5: Is this compound compatible with beneficial insects?

A: Research suggests that this compound has low toxicity to some beneficial insects. Studies found that it had minimal negative effects on the survival, development, and reproduction of the predatory mites Neoseiulus californicus and Phytoseiulus persimilis. [, ] This makes it a potential candidate for integrated pest management programs.

Q6: How long do the residual effects of this compound last in controlling whiteflies?

A: In a study on tomato plants, this compound significantly reduced the number of adult whiteflies for 10 days after application. [] Another study showed that its residual effects on whitefly egg and nymph densities were comparable to other new insecticides like cyazypyr, flupyradifurone, and sulfoxaflor, even at 14 days after treatment. []

Q7: Does this compound affect the transmission of plant viruses by whiteflies?

A: Yes, this compound has been shown to reduce the transmission of Tomato chlorosis virus (ToCV) by Bemisia tabaci. In laboratory conditions, foliar application of this compound significantly reduced ToCV transmission and viral load in tomato plants. []

Q8: Is there evidence of resistance development in Bemisia tabaci against this compound?

A: While this compound has shown promising results in controlling Bemisia tabaci, one study observed a high population of whitefly eggs and nymphs on eggplant leaves treated with other insecticides but not with this compound, indicating potential resistance development to those other insecticides. [] This highlights the importance of continuous monitoring for resistance and implementing resistance management strategies.

Q9: Does this compound exhibit cross-resistance with other insecticides?

A: A study on Bemisia tabaci found no cross-resistance between this compound and dinotefuran or pymetrozine, despite both dinotefuran and pymetrozine also inhibiting whitefly feeding activities. [] This suggests that this compound might be a valuable tool for managing insecticide resistance.

Q10: What analytical methods are used to determine this compound residues in food products?

A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UVD) is a common method for determining this compound residues in agricultural commodities like fruits, vegetables, and grains. [, ] This method involves extracting the pesticide residues from the samples, purifying them, and then quantifying them using HPLC-UVD. [, ] Another method used is gas chromatography-negative chemical ion source-mass spectrometry (GC-NCI-MS) which provides high sensitivity and accuracy in detecting this compound residues, even at low levels. []

Q11: How is this compound and its main metabolite analyzed in various matrices?

A: A highly sensitive and rapid method employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is utilized for the simultaneous analysis of this compound and its primary metabolite, NNI-0101-1H, in fruits and vegetables. [] This method ensures accurate quantification of both compounds in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)